molecular formula C14H15N5O B2463904 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide CAS No. 1396790-49-0

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

Cat. No. B2463904
M. Wt: 269.308
InChI Key: GLVIIMJPXWSNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of “N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide” is characterized by a pyrrolidin-1-yl group attached to a pyrimidin-5-yl group, which is further attached to a picolinamide group.


Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

  • Amide Rotational Barriers : Picolinamide, part of the chemical structure, has been studied for its amide rotational barriers, shedding light on its energetics and potential for medicinal applications. Such characteristics are crucial in the design of pharmaceutical agents, as amide rotation affects the bioactivity of compounds (Olsen et al., 2003).

  • Synthesis of Negative Allosteric Modulators : Detailed synthesis processes have been developed for compounds like VU0424238 (auglurant), showcasing the complexity and efficiency required in medicinal chemistry to produce potential treatments for conditions such as depression (David et al., 2017).

Biochemical Research

  • Poly (ADP-ribose) Synthetase Inhibition : Picolinamide has been investigated for its ability to inhibit poly (ADP-ribose) synthetase, protecting against specific types of cellular damage. This property could be valuable in developing treatments for conditions related to DNA repair mechanisms (Yamamoto & Okamoto, 1980).

Organic and Synthetic Chemistry

  • Intramolecular Amination : Research has shown efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination, highlighting the utility of picolinamide in complex organic synthesis processes (He et al., 2012).

Antimicrobial and Antitubercular Activity

  • Tuberculostatic Activity : Novel derivatives of picolinohydrazide have been synthesized and tested for their activity against Mycobacterium tuberculosis, indicating potential applications in developing new antitubercular agents (Bogdanowicz et al., 2012).

Catalytic Applications

  • Microwave-Assisted Suzuki-Miyaura and Heck Reactions : The catalytic activity of palladium(II) complexes in facilitating Suzuki-Miyaura and Heck reactions under microwave irradiation has been studied, demonstrating the role of picolinamide derivatives in catalysis (Kopylovich et al., 2009).

Supramolecular Chemistry

  • DNA-Targeting Supramolecular Binders : Pyridine-based oligoamides, including picolinamide derivatives, have been synthesized and analyzed for their ability to bind to DNA through multiple hydrogen bonds. This research provides insights into designing novel DNA-binding molecules for therapeutic and biochemical applications (Frimannsson et al., 2010).

properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c20-13(12-5-1-2-6-15-12)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVIIMJPXWSNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide

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